1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 894021-86-4
Cat. No.: VC4818719
Molecular Formula: C19H20ClN3O2
Molecular Weight: 357.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894021-86-4 |
|---|---|
| Molecular Formula | C19H20ClN3O2 |
| Molecular Weight | 357.84 |
| IUPAC Name | 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C19H20ClN3O2/c1-12-3-7-16(8-4-12)23-11-15(10-18(23)24)21-19(25)22-17-9-14(20)6-5-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
| Standard InChI Key | YOFGRNFHVNPZAL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)C |
Introduction
Synthesis Methods
The synthesis of diarylureas typically involves the reaction of an isocyanate with an amine. For 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, a plausible synthesis route could involve:
-
Preparation of Isocyanates: Synthesis of the appropriate isocyanates from the corresponding amines.
-
Reaction with Amines: Reaction of the isocyanates with the amine counterparts to form the urea linkage.
python# Example of a general synthesis reaction for diarylureas from rdkit import Chem # Define reactants isocyanate = Chem.MolFromSmiles("N=C=O") # Simplified isocyanate amine = Chem.MolFromSmiles("N") # Simplified amine # Perform reaction (simplified representation) product = Chem.ReactionFromSmarts("[N:1]=C=[O:2]>>[N:1]-C(=O)-[N:3]").RunReactants((isocyanate, amine)) # Print product (simplified) print(product)
Biological Activities
While specific biological data for 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is not available, related diarylureas have shown significant antiproliferative and antioxidant activities. For example, compounds like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines .
| Compound Type | Biological Activity |
|---|---|
| Diarylureas | Antiproliferative |
| Diarylureas | Antioxidant |
| Pyridinylureas | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume